Cas no 1702701-75-4 (tert-butyl N-{3-bromo-2-methyl-2-2-(2-methylpropoxy)ethoxypropyl}-N-ethylcarbamate)

Tert-butyl N-{3-bromo-2-methyl-2-[2-(2-methylpropoxy)ethoxy]propyl}-N-ethylcarbamate is a specialized carbamate derivative with a branched ether and bromoalkyl substituent. Its structure features a tert-butyloxycarbonyl (Boc) protecting group, enhancing stability and facilitating selective deprotection in synthetic applications. The presence of a bromine atom offers reactivity for further functionalization, while the ether linkage contributes to solubility in organic solvents. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where its modular design allows for versatile intermediate use. The Boc group ensures compatibility with a wide range of reaction conditions, making it a reliable choice for multi-step organic transformations.
tert-butyl N-{3-bromo-2-methyl-2-2-(2-methylpropoxy)ethoxypropyl}-N-ethylcarbamate structure
1702701-75-4 structure
Product Name:tert-butyl N-{3-bromo-2-methyl-2-2-(2-methylpropoxy)ethoxypropyl}-N-ethylcarbamate
CAS No:1702701-75-4
MF:C17H34BrNO4
MW:396.360165119171
CID:5984668
PubChem ID:106449053
Update Time:2025-05-25

tert-butyl N-{3-bromo-2-methyl-2-2-(2-methylpropoxy)ethoxypropyl}-N-ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{3-bromo-2-methyl-2-2-(2-methylpropoxy)ethoxypropyl}-N-ethylcarbamate
    • 1702701-75-4
    • tert-butyl N-{3-bromo-2-methyl-2-[2-(2-methylpropoxy)ethoxy]propyl}-N-ethylcarbamate
    • EN300-1135894
    • Inchi: 1S/C17H34BrNO4/c1-8-19(15(20)23-16(4,5)6)13-17(7,12-18)22-10-9-21-11-14(2)3/h14H,8-13H2,1-7H3
    • InChI Key: KUEDITOXMZVTBW-UHFFFAOYSA-N
    • SMILES: BrCC(C)(CN(C(=O)OC(C)(C)C)CC)OCCOCC(C)C

Computed Properties

  • Exact Mass: 395.16712g/mol
  • Monoisotopic Mass: 395.16712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 12
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 48Ų

tert-butyl N-{3-bromo-2-methyl-2-2-(2-methylpropoxy)ethoxypropyl}-N-ethylcarbamate Pricemore >>

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Additional information on tert-butyl N-{3-bromo-2-methyl-2-2-(2-methylpropoxy)ethoxypropyl}-N-ethylcarbamate

Research Brief on tert-butyl N-{3-bromo-2-methyl-2-2-(2-methylpropoxy)ethoxypropyl}-N-ethylcarbamate (CAS: 1702701-75-4)

The compound tert-butyl N-{3-bromo-2-methyl-2-2-(2-methylpropoxy)ethoxypropyl}-N-ethylcarbamate (CAS: 1702701-75-4) has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the bromo and tert-butyl carbamate moieties, make it a versatile building block for the construction of complex pharmacophores. Researchers have successfully utilized this compound in the development of inhibitors targeting specific enzymes involved in inflammatory and oncogenic pathways.

One of the most significant advancements involves the use of tert-butyl N-{3-bromo-2-methyl-2-2-(2-methylpropoxy)ethoxypropyl}-N-ethylcarbamate in the synthesis of small-molecule modulators of protein-protein interactions (PPIs). PPIs are increasingly recognized as critical targets in drug discovery, and the ability to modulate these interactions with high specificity is a major focus of current research. Preliminary data suggest that derivatives of this compound exhibit promising binding affinities to selected protein targets, although further optimization is required to enhance their pharmacokinetic properties.

In addition to its role in PPI modulation, this compound has also been investigated for its potential as a prodrug. The tert-butyl carbamate group serves as a protective moiety that can be cleaved under specific physiological conditions, releasing the active drug molecule. This strategy has been explored in the context of targeted drug delivery, particularly for compounds with poor bioavailability or stability issues.

Despite these promising developments, challenges remain in the large-scale synthesis and purification of tert-butyl N-{3-bromo-2-methyl-2-2-(2-methylpropoxy)ethoxypropyl}-N-ethylcarbamate. Recent efforts have focused on optimizing reaction conditions to improve yield and reduce byproduct formation. Advances in catalytic methods and green chemistry approaches are expected to address these challenges in the near future.

In conclusion, tert-butyl N-{3-bromo-2-methyl-2-2-(2-methylpropoxy)ethoxypropyl}-N-ethylcarbamate represents a valuable tool in medicinal chemistry, with applications ranging from drug discovery to targeted therapy. Ongoing research is likely to uncover additional uses for this compound, further solidifying its importance in the field. Future studies should focus on elucidating its mechanism of action and exploring its potential in combination therapies.

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